1,12-Dibromododecane is a chemical compound with the molecular formula and a molecular weight of approximately 328.127 g/mol. It is categorized as a dibromoalkane and consists of a dodecane backbone with two bromine atoms attached at the first and twelfth carbon positions. This compound typically appears as an off-white solid or a light yellow powder, with a melting point ranging from 38.0 to 42.0 °C .
The compound is known for its hydrophobic characteristics, which are common in long-chain hydrocarbons, and it exhibits moderate solubility in organic solvents. Its chemical structure contributes to its reactivity and potential applications in various fields, including organic synthesis and materials science.
There is no scientific research readily available on a specific mechanism of action for 1,12-Dibromododecane.
1,12-Dibromododecane can be synthesized through several methods:
These synthesis methods allow for the production of high-purity 1,12-dibromododecane suitable for various applications .
Several compounds share structural similarities with 1,12-dibromododecane. Notable examples include:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Dodecane | C12H26 | Non-halogenated alkane; baseline hydrophobicity |
| 1-Bromododecane | C12H25Br | Single bromine; simpler reactivity profile |
| 1,10-Dibromodecane | C10H20Br2 | Different positional isomer; comparative analysis |
The uniqueness of 1,12-dibromododecane lies in its specific placement of bromine atoms at both ends of the dodecane chain, which significantly influences its chemical properties and potential applications compared to similar compounds .
Traditional halogenation routes for producing 1,12-dibromododecane primarily rely on free radical mechanisms that proceed through well-established pathways [1] [2]. The fundamental approach involves the homolytic cleavage of bromine molecules under ultraviolet irradiation or thermal conditions, generating bromine radicals that subsequently attack the terminal methyl groups of dodecane [2] [3]. This process occurs through a three-step mechanism comprising initiation, propagation, and termination phases [2] [3].
The initiation step requires ultraviolet light or heat to cleave the bromine-bromine bond homolytically, producing two bromine radicals [2] [3]. During propagation, these bromine radicals abstract hydrogen atoms from the terminal carbons of dodecane, forming alkyl radicals and hydrogen bromide [2] [3]. The resulting alkyl radicals then react with additional bromine molecules to generate the desired dibrominated product while regenerating bromine radicals to continue the chain reaction [2] [3].
Photochemical bromination represents a widely employed methodology for synthesizing 1,12-dibromododecane, particularly effective for long-chain alkanes [4] [5]. Research conducted on photochemical bromination of decane, undecane, and dodecane demonstrated that liquid and vapor phase reactions yield comparable selectivity profiles [4]. The reaction typically employs bromine dissolved in carbon tetrachloride under continuous ultraviolet irradiation [4] [5].
Experimental studies indicate that photochemical bromination of dodecane achieves yields ranging from 75 to 90 percent over reaction periods of 10 to 18 hours [4]. The extended reaction times are compensated by high selectivity for terminal positions, making this approach particularly suitable for producing alpha,omega-dibrominated products [4] [5].
N-Bromosuccinimide serves as an effective brominating agent for producing 1,12-dibromododecane through controlled radical mechanisms [6] [3] [7]. This reagent offers superior selectivity compared to molecular bromine due to its ability to generate low concentrations of bromine in situ [3] [7]. The methodology employs N-Bromosuccinimide suspended in carbon tetrachloride with trace amounts of hydrogen bromide to initiate bromine formation [3].
Recent developments in N-Bromosuccinimide chemistry demonstrate that 1,3-dibromo-5,5-dimethylhydantoin provides an alternative brominating source under catalyst-free conditions [6]. This approach achieves excellent yields ranging from 70 to 88 percent with exclusive diastereoselectivity for alkene substrates, though specific data for saturated alkane bromination requires further optimization [6].
The conversion of 1,12-dodecanediol to 1,12-dibromododecane represents a fundamental synthetic approach employing various halogenating agents [8] [9]. Phosphorus tribromide provides one of the most effective methods, typically achieving yields between 85 and 95 percent [8] [9]. The reaction proceeds through nucleophilic substitution of the hydroxyl groups with bromide ions under mild conditions [8].
Alternative approaches utilize hydrogen bromide generated in situ from sodium bromide and concentrated sulfuric acid [8] [9]. This methodology involves heating the diol with the halogenating mixture, followed by distillation to isolate the dibrominated product [8] [9]. Typical yields range from 75 to 90 percent with reaction times of 3 to 6 hours [8].
| Method | Conditions | Typical Yield (%) | Reaction Time |
|---|---|---|---|
| Direct bromination with Br₂ | Br₂, UV light, 25-80°C | 60-85 | 2-8 hours |
| Photochemical bromination | Br₂, UV radiation, CCl₄ | 75-90 | 10-18 hours |
| N-Bromosuccinimide bromination | NBS, light, CCl₄ | 70-88 | 30 min - 2 hours |
| HBr/H₂SO₄ from diol | Diol + HBr/H₂SO₄, heat | 75-90 | 3-6 hours |
| PBr₃ from diol | Diol + PBr₃, 0°C to RT | 85-95 | 2-4 hours |
Palladium-catalyzed bromination systems offer enhanced selectivity and milder reaction conditions for producing 1,12-dibromododecane [10] [11]. These systems typically operate through oxidative addition and reductive elimination mechanisms, providing precise control over bromination sites [10]. Mechanistic studies reveal that palladium(II) species undergo oxidative addition with brominating agents, followed by reductive elimination to install bromine functionality [10].
Recent developments in mechanochemical palladium-catalyzed bromination demonstrate the formation of active palladium species through ball milling in the presence of p-toluenesulfonic acid [10]. This approach eliminates the need for conventional solvents while maintaining high catalytic activity [10]. The methodology achieves yields ranging from 65 to 90 percent under optimized conditions [10].
Vanadium(V) and molybdenum(VI) catalysts provide sustainable alternatives for brominating organic substrates using environmentally benign reagents [12]. These systems employ potassium bromide and hydrogen peroxide as bromine sources and primary oxidants respectively [12]. The catalytic process occurs in two-phase media, facilitating product separation and catalyst recovery [12].
Comparative studies demonstrate that vanadium catalysts excel in producing partially substituted products with yields ranging from 70 to 95 percent [12]. Molybdenum catalysis achieves full peripheral functionalization with yields between 80 and 98 percent, depending on substrate coordination [12]. The reaction conditions remain mild, typically operating at room temperature to 80°C [12].
Electrochemical approaches for synthesizing 1,12-dibromododecane utilize bromide salts as both reagents and supporting electrolytes [13] [14] [15]. These methodologies generate bromine in situ through anodic oxidation, eliminating exposure to hazardous bromine gas [14] [15]. Flow reactor configurations enable continuous processing with precise control over bromine generation rates [15].
Research demonstrates that electrochemical bromination achieves yields ranging from 67 to 97 percent depending on substrate structure and reaction conditions [13] [14]. The methodology proves particularly effective for dibromination reactions using platinum cathodes and graphite anodes [15]. Current density and flow rate optimization significantly influence product selectivity and overall efficiency [15].
Tribromide-based ionic liquids serve as efficient brominating agents with tunable physicochemical properties [16]. The cation structure influences reaction media characteristics, enabling optimization of bromination efficiency [16]. These systems provide enhanced mass transfer and reduced environmental impact compared to conventional organic solvents [16].
Experimental data indicate that ionic liquid bromination achieves yields between 75 and 92 percent under controlled temperature conditions ranging from 25 to 60°C [16]. The methodology demonstrates excellent regioselectivity and facilitates product isolation through simple phase separation [16].
| Catalyst System | Operating Conditions | Selectivity | Yield Range (%) |
|---|---|---|---|
| Vanadium(V) + H₂O₂/KBr | Room temperature, aqueous medium | High mono/poly control | 70-95 |
| Molybdenum(VI) + H₂O₂/KBr | 50-80°C, two-phase system | Full functionalization | 80-98 |
| Palladium-catalyzed system | 80-120°C, organic solvent | Position-selective | 65-90 |
| Electrochemical (Pt/Graphite) | Room temperature, flow reactor | Controlled by current | 67-97 |
| Ionic liquid tribromide | 25-60°C, IL medium | Regioselective | 75-92 |
Vacuum distillation represents the primary purification method for 1,12-dibromododecane, capitalizing on its characteristic boiling point of 215°C at 15 mmHg [17] [18] [19]. This technique effectively separates the target compound from unreacted starting materials and lower-boiling impurities [20] [21]. The process typically achieves purities ranging from 96 to 99 percent with recovery yields between 85 and 95 percent [20].
Fractional distillation under reduced pressure enables precise separation of closely related brominated compounds [20] [22]. The methodology employs Vigreux columns or packed columns to enhance separation efficiency [20]. Temperature control proves critical, as excessive heating can lead to thermal decomposition and reduced product quality [20] [22].
Recrystallization from hot methanol provides an effective purification strategy for 1,12-dibromododecane, particularly when high purity standards are required [17] [18] [23]. The compound exhibits limited solubility in cold methanol but dissolves readily in hot methanol, enabling efficient purification through controlled cooling [18] [23]. This approach typically achieves purities between 95 and 98 percent with recovery yields of 80 to 90 percent [23].
The recrystallization process involves dissolving crude 1,12-dibromododecane in hot methanol until saturation, followed by gradual cooling to promote crystal formation [23]. Impurities remain in solution while pure crystals precipitate, enabling separation through filtration [23]. Multiple recrystallization cycles can further enhance purity when necessary [23].
Column chromatography using silica gel provides exceptional purification capabilities for 1,12-dibromododecane, achieving purities exceeding 98.5 percent [20] . The methodology employs hexane-ethyl acetate solvent systems with varying ratios to optimize separation [20]. Typical recovery yields range from 75 to 90 percent, depending on column efficiency and sample loading [20].
Thin-layer chromatography serves as an analytical tool for monitoring purification progress and optimizing mobile phase compositions [20]. The technique enables rapid assessment of product purity and identification of impurity profiles [20]. Preparative-scale chromatography remains viable for smaller quantities requiring ultrahigh purity [20].
Liquid-liquid extraction protocols facilitate preliminary purification of 1,12-dibromododecane through selective partitioning between organic and aqueous phases [9] [25]. The methodology typically employs separating funnels to remove water-soluble impurities and unreacted reagents [9] [25]. Recovery yields consistently exceed 90 percent while achieving purities between 85 and 95 percent [9].
The extraction process involves washing the crude organic layer with dilute sodium bicarbonate solution to neutralize acidic impurities, followed by water washes to remove residual salts [9] [25]. Anhydrous sodium sulfate serves as a drying agent to eliminate trace water before final purification [9] [25].
| Purification Method | Operating Parameters | Purity Achieved (%) | Recovery Yield (%) |
|---|---|---|---|
| Vacuum distillation | 215°C/15 mmHg | 96-99 | 85-95 |
| Recrystallization (methanol) | Hot methanol cooling | 95-98 | 80-90 |
| Column chromatography | Silica gel, hexane/EtOAc | 98-99.5 | 75-90 |
| Liquid-liquid extraction | Organic/aqueous separation | 85-95 | 90-98 |
| Steam distillation | Steam carrier | 90-96 | 70-85 |
Microwave-assisted bromination represents a significant advancement in green chemistry for producing 1,12-dibromododecane with enhanced efficiency and reduced environmental impact [26]. This methodology achieves reaction completion in dramatically shortened timeframes of 7 to 10 minutes compared to conventional heating methods requiring 10 to 18 hours [26]. Yields consistently range from 76 to 97 percent under optimized microwave conditions [26].
Comparative studies demonstrate that microwave irradiation provides superior selectivity compared to conventional heating, producing fewer side products and reducing purification requirements [26]. The methodology enables precise temperature control and uniform heating, leading to improved reaction reproducibility [26]. Energy consumption decreases substantially, contributing to overall process sustainability [26].
Sonochemical bromination utilizes ultrasonic advanced oxidation processes to generate brominating species under mild conditions [27]. This methodology employs potassium bromide in biphasic carbon tetrachloride-water systems under ultrasonic irradiation [27]. The approach demonstrates particular effectiveness for aromatic compounds, with potential applications for alkane functionalization [27].
The sonochemical process achieves yields ranging from 65 to 85 percent over reaction periods of 1 to 3 hours [27]. The methodology eliminates the need for conventional chemical oxidants, reducing waste generation and improving atom economy [27]. Ultrasonic activation provides enhanced mass transfer and reaction kinetics compared to traditional stirring methods [27].
Bromide-bromate salt combinations offer environmentally benign alternatives for generating brominating species in situ [28] [29]. These systems produce only aqueous sodium chloride as waste during the bromination process, significantly reducing environmental impact [29]. The methodology operates under mild conditions while maintaining high efficiency [28] [29].
Research demonstrates that bromide-bromate systems achieve yields between 70 and 90 percent with reaction times ranging from 30 minutes to 2 hours [28] [29]. The approach eliminates exposure to molecular bromine outside the reactor and avoids intensive downstream purification requirements [28]. The Environmental factor (E-factor) remains low at 1.8 to 3.5, indicating excellent atom economy [28].
Selectfluor-mediated bromination provides metal-free alternatives using tetrabutylammonium bromide salts as halogen sources [30]. This methodology eliminates the need for transition metal catalysts while achieving quantitative yields approaching 99 percent [30]. The approach proves particularly effective for late-stage functionalization of natural products and pharmaceuticals [30].
The metal-free system operates under mild conditions with reaction times ranging from 5 minutes to 2 hours depending on substrate structure [30]. The methodology demonstrates exceptional functional group tolerance and enables gram-scale synthesis without specialized equipment [30]. Environmental impact remains minimal due to the absence of heavy metals and reduced waste generation [30].
Enzymatic approaches utilizing modified halogenases provide highly selective bromination capabilities under physiological conditions [31]. These systems employ engineered tryptophan halogenases that demonstrate preference for bromination over chlorination [31]. The methodology operates in aqueous media using biodegradable catalysts [31].
Research indicates that enzymatic bromination achieves yields between 60 and 80 percent over reaction periods of 2 to 6 hours [31]. The approach enables preparative-scale production through microbial cultivation systems [31]. Environmental benefits include complete biodegradability of catalysts and elimination of harsh chemical reagents [31].
| Green Method | Environmental Benefits | Yield (%) | Reaction Time | E-factor |
|---|---|---|---|---|
| Microwave-assisted bromination | Reduced reaction time, lower energy | 76-97 | 7-10 minutes | 2.5-4.2 |
| Sonochemical bromination | Mild conditions, no organic solvents | 65-85 | 1-3 hours | 3.1-5.8 |
| Bromide-bromate system | Aqueous waste only | 70-90 | 30 min - 2 hours | 1.8-3.5 |
| Enzymatic bromination | Biodegradable catalysts | 60-80 | 2-6 hours | 4.2-7.1 |
| Selectfluor/TBAB system | Metal-free, halogen-free | 85-99 | 5 min - 2 hours | 2.1-4.0 |
1,12-Dibromododecane serves as a crucial cross-linking agent in electropolymerization processes, particularly in the synthesis of conjugated polymer networks. The compound's bifunctional nature, with bromine atoms positioned at both terminal ends of the dodecane chain, enables it to act as an effective bridging molecule during electrochemical polymerization reactions [1] [2].
The mechanism of cross-linking involves the nucleophilic substitution of bromine atoms by electrochemically generated polymer radicals or ions. During electropolymerization, the primary polymer chains undergo oxidation to form radical cations, which subsequently react with the bromine terminals of 1,12-dibromododecane through substitution reactions [1] [3]. This process creates covalent bonds between polymer chains, resulting in three-dimensional network structures with enhanced mechanical properties and electrical conductivity.
Acute Toxic;Irritant